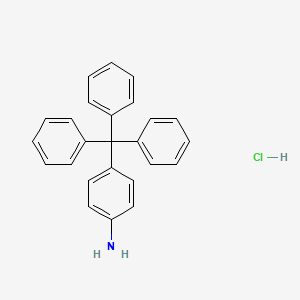

4-Tritylaniline hydrochloride

Description

Contextualization within Modern Organic and Materials Chemistry Research

In the landscape of modern chemical research, 4-tritylaniline (B1293856) hydrochloride serves as a critical building block. It is a substituted aniline (B41778) distinguished by a bulky trityl (triphenylmethyl) group, which imparts specific steric and electronic properties to the molecule. mdpi.comsmolecule.com This compound is typically synthesized through the reaction of trityl chloride with aniline, followed by treatment with hydrochloric acid to form the stable hydrochloride salt. mdpi.comsmolecule.com Its molecular structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 945018-87-1 |

| Molecular Formula | C25H22ClN |

| Molecular Weight | 371.91 g/mol |

| IUPAC Name | 4-(triphenylmethyl)aniline;hydrochloride |

| Appearance | White to gray or tan powder |

This data is compiled from multiple sources. sigmaaldrich.com

Significance as a Versatile Synthetic Intermediate in Scholarly Studies

The significance of 4-tritylaniline hydrochloride in scholarly studies lies in its versatility as a synthetic intermediate. The presence of a reactive primary amine group and an aromatic ring allows for a variety of chemical transformations. smolecule.com The bulky trityl group can act as a protecting group or as a tool to introduce specific spatial arrangements in the target molecules. Scholarly research has documented its use in the synthesis of a range of complex organic molecules. For instance, it is a key precursor in the preparation of 5-tritylisatin, a derivative of isatin (B1672199) which is a privileged scaffold in medicinal chemistry. smolecule.comsigmaaldrich.com

Overview of Key Research Domains for this compound

The application of this compound spans several key research domains, primarily in materials science and organic synthesis. Its utility has been demonstrated in the development of:

Advanced Polymers: It serves as a monomer for the synthesis of high-performance polymers with unique properties.

Functional Materials: It is a building block for creating materials with specific optical and electronic functions, such as fluorophores and electrochromic devices.

Catalysis: It is used in the preparation of porous organic polymers that can act as supports for catalysts. acs.orgcsic.es

Supramolecular Chemistry: The trityl group facilitates the construction of complex, non-covalently bonded molecular assemblies.

In-Depth Exploration of Research Applications

Role in Advanced Polymer Synthesis

This compound is a valuable monomer in the synthesis of advanced polymers, particularly polyamides and polyimides. mdpi.com The incorporation of the bulky trityl group into the polymer backbone disrupts chain packing, leading to enhanced solubility and processability of these otherwise often intractable materials. mdpi.com

Synthesis of Electrochromic Polyamides and Polyimides

A significant area of research involves the use of 4-tritylaniline as a precursor to diamine monomers for the synthesis of electrochromic polymers. mdpi.com These polymers can change color upon the application of an electrical potential, making them suitable for applications such as smart windows and displays. mdpi.comunirioja.es For example, 4-tritylaniline can be converted in a multi-step synthesis to 4,4′-diamino-4′′-trityltriphenylamine. mdpi.com This diamine is then polymerized with various dicarboxylic acids or tetracarboxylic dianhydrides to yield polyamides and polyimides, respectively. mdpi.com These polymers exhibit reversible redox behavior and distinct color changes, for instance, from colorless to blue-green or blue upon oxidation. mdpi.com

Application in the Development of Functional Materials

The unique structure of this compound makes it an excellent starting material for the creation of functional organic materials.

Precursor to Novel Fluorophores and Optical Brighteners

Research has demonstrated the use of 4-tritylaniline in the synthesis of novel fluorophores with potential applications as optical brighteners. sigmaaldrich.com Optical brighteners are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of materials. In one study, 4-tritylaniline was reacted with a derivative of cyanuric chloride and 4,4′-diaminostilbene-2,2′-disulfonic acid to produce a highly fluorescent compound. sigmaaldrich.com This novel fluorophore exhibited strong blue-purple emission, highlighting the potential of 4-tritylaniline in the design of new optical materials. sigmaaldrich.com

Utility as a Synthetic Intermediate in Organic Chemistry

The reactivity of the amino group and the aromatic ring of this compound makes it a versatile intermediate for the synthesis of various organic compounds.

Synthesis of Heterocyclic Compounds

4-Tritylaniline serves as a precursor for the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. As mentioned earlier, it is used in the preparation of 5-tritylisatin. smolecule.comsigmaaldrich.com The synthesis involves the reaction of 4-tritylaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an intermediate oxime, which is then cyclized in the presence of an acid to yield the isatin derivative.

Role in the Synthesis of Mechanically Interlocked Molecules

In the field of supramolecular chemistry, 4-tritylaniline has been employed as a "stopper" in the synthesis of rotaxanes, which are mechanically interlocked molecules. nih.govfrontiersin.org The bulky trityl group prevents the dethreading of a macrocyclic ring from a linear axle, thus creating a stable rotaxane structure. nih.govfrontiersin.org These complex architectures are of interest for the development of molecular machines and switches.

Contributions to Medicinal Chemistry Research

While direct pharmaceutical applications are outside the scope of this article, it is noteworthy that derivatives of 4-tritylaniline have been investigated for their potential biological activities.

As a Scaffold for Bioactive Molecules

The structural framework of 4-tritylaniline has been used as a scaffold to synthesize molecules with potential therapeutic properties. Studies have indicated that certain derivatives of 4-tritylaniline may exhibit cytotoxic effects against cancer cell lines and possess antimicrobial properties. smolecule.com This suggests that the 4-tritylaniline core can be a valuable starting point for the design and synthesis of new drug candidates in medicinal chemistry research programs.

Properties

IUPAC Name |

4-tritylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N.ClH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H,26H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYQDMHUVMIEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for 4 Tritylaniline Hydrochloride

Established Synthetic Pathways to 4-Tritylaniline (B1293856) Hydrochloride

Condensation Reactions Involving Triphenylmethyl Chloride and Aniline (B41778)

The most common and established method for synthesizing 4-tritylaniline is through the direct condensation of triphenylmethyl chloride (trityl chloride) with aniline. nih.govsmolecule.comevitachem.com This reaction is typically performed under thermal conditions, often without a solvent, by heating the two reactants together. evitachem.comrsc.org

The fundamental mechanism involves the nucleophilic attack of the primary amine of aniline on the electrophilic carbon of trityl chloride, resulting in the displacement of the chloride ion and the formation of a carbon-nitrogen bond. evitachem.com The stability of the intermediate trityl carbocation, which is significant due to resonance delocalization across the three phenyl rings, facilitates this reaction, which can exhibit characteristics of an SN1-type mechanism. smolecule.com

A typical procedure involves heating a mixture of triphenylmethyl chloride and aniline at elevated temperatures, for instance, at 180°C or reflux, for a short duration. nih.govevitachem.comrsc.org Following the initial reaction, the resulting solid is often treated with a mixture of methanol (B129727) and hydrochloric acid. This step serves to protonate the aniline, forming the hydrochloride salt, which precipitates out of the solution while unreacted aniline remains dissolved. smolecule.comevitachem.com The product, 4-tritylaniline hydrochloride, is then isolated via filtration and washed to remove impurities. smolecule.com

| Reagents | Conditions | Outcome | Reference |

| Triphenylmethyl chloride, Aniline | Reflux, 10 min; then 2.0 M HCl, Methanol, reflux 30 min | This compound | nih.gov |

| Triphenylmethyl chloride, Aniline | 180°C, 10 min; then Methanol, 2 M HCl, 80°C, 30 min | 4-Tritylaniline | rsc.org |

| Triphenylmethyl chloride, Aniline | 215°C, 25 min | 4-Tritylaniline | rsc.org |

Alternative Precursor Strategies, e.g., Triphenylmethanol (B194598)

While triphenylmethyl chloride is the most prevalent precursor, alternative strategies have been explored. Triphenylmethanol can also serve as a starting point for the synthesis of trityl-containing compounds. In strongly acidic conditions, triphenylmethanol loses a water molecule to form the stable trityl carbocation. wikipedia.org This carbocation can then react with nucleophiles like aniline. Although not as direct as the reaction with trityl chloride for the synthesis of 4-tritylaniline, the use of triphenylmethanol is a key step in the preparation of other trityl-based structures, such as certain trityl radicals where the alcohol is an intermediate. nih.gov

Advanced Synthetic Approaches for 4-Tritylaniline Derivatives and Analogs

The versatility of the 4-tritylaniline scaffold has led to the development of numerous derivatives and analogs with tailored properties.

Directed Functionalization Strategies for Novel Compounds

4-Tritylaniline serves as a valuable precursor for a variety of more complex molecules. smolecule.com Its structure allows for further functionalization at several positions. For instance, the amino group can be a site for reactions like acylation or the introduction of other substituents. thieme-connect.com The aromatic rings of the trityl group or the aniline ring can undergo electrophilic substitution reactions. evitachem.com

Researchers have utilized 4-tritylaniline to synthesize compounds such as:

5-Tritylisatin : Prepared from 4-tritylaniline. thermofisher.comlookchem.com

2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate . thermofisher.comlookchem.com

Bis-4,4-[6-chloro-N-(4-tritylphenyl)- evitachem.comCurrent time information in Bangalore, IN.vulcanchem.comtriazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene : A potential optical brightener. sigmaaldrich.com

N-(4-Nitrobenzylidene)-4-tritylaniline . chemicalbook.com

Highly substituted imidazoles : Synthesized through a multi-component reaction involving 4-tritylaniline, benzil, an aldehyde, and ammonium (B1175870) acetate. rdd.edu.iq

Furthermore, palladium-catalyzed cross-coupling reactions, such as the ortho-arylation of N-tritylanilines, have been developed to introduce aryl groups at specific positions, demonstrating the potential for creating highly tailored molecules. nih.govresearchgate.net

Synthesis of Bulky Trityl-Substituted Triphenylamine (B166846) Units

A significant area of research focuses on the synthesis of bulky triphenylamine derivatives incorporating the trityl group. These materials are of interest for applications in electrochromic devices due to their solubility and electrochemical properties. nih.gov

The synthesis of these complex structures often starts with 4-tritylaniline. For example, 4,4′-dinitro-4′′-trityltriphenylamine can be synthesized by reacting 4-tritylaniline with p-fluoronitrobenzene in the presence of cesium fluoride (B91410) and a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting dinitro compound can then be reduced to the corresponding diamine, 4,4′-diamino-4′′-trityltriphenylamine, which serves as a monomer for the synthesis of polyamides and polyimides. nih.gov

| Reactants | Product | Yield | Reference |

| 4-Tritylaniline, p-Fluoronitrobenzene, Cesium fluoride | 4,4′-Dinitro-4′′-trityltriphenylamine | 75% | nih.gov |

| 4,4′-Dinitro-4′′-trityltriphenylamine | 4,4′-Diamino-4′′-trityltriphenylamine | - | nih.gov |

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the reaction temperature, reaction time, and the solvent system used for purification.

The initial condensation reaction is frequently carried out neat (without solvent) at high temperatures (e.g., 180-215°C) to drive the reaction to completion. rsc.orgevitachem.comrsc.org The duration of this heating step is typically short, on the order of minutes. nih.govrsc.org

The choice of solvent during the workup and purification phase is critical. A mixture of methanol and hydrochloric acid is commonly employed to precipitate the hydrochloride salt while keeping impurities in solution. smolecule.comevitachem.com The polarity of the solvent plays a key role in this separation. smolecule.com Subsequent washing steps with water, methanol, and ethanol (B145695) can further purify the product. smolecule.com

Chemical Reactivity and Transformation Studies of 4 Tritylaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the 4-Tritylaniline (B1293856) Moiety

The aniline (B41778) component of 4-Tritylaniline hydrochloride possesses an aromatic ring that is activated towards electrophilic aromatic substitution (EAS) reactions. smolecule.comevitachem.com The amino group, even in its protonated hydrochloride form, can direct incoming electrophiles to specific positions on the benzene (B151609) ring.

The general mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the electron-rich π-system of the aromatic ring. uomustansiriyah.edu.iq This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. uomustansiriyah.edu.iq In a subsequent step, a base abstracts a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iq The presence of the amino group in the 4-tritylaniline moiety makes the aromatic ring highly susceptible to such attacks. chemistrysteps.com

While the bulky trityl group can introduce steric hindrance, which may influence the regioselectivity of the substitution, the electron-donating nature of the aniline nitrogen generally directs electrophiles to the ortho and para positions. However, since the para position is already occupied by the trityl group, substitution is expected to primarily occur at the ortho positions relative to the amino group.

Reduction Reactions of the Aniline Functional Group in this compound

The aniline functional group in this compound can undergo reduction reactions. smolecule.com A common method for the reduction of anilines involves catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process can convert the aromatic amine to a cyclohexylamine (B46788) derivative.

The general reaction can be represented as:

Ar-NH₂ + 3H₂ → Cyclohexyl-NH₂ (in the presence of a catalyst)

The specific conditions for the reduction of this compound, such as temperature, pressure, and choice of catalyst, would need to be optimized to achieve the desired product with high yield and selectivity. The bulky trityl group might influence the reaction kinetics and potentially require more forcing conditions.

Acylation Reactions Leading to Amide Formation from this compound

The primary amine of the aniline group in this compound is nucleophilic and readily undergoes acylation reactions with acylating agents like acyl chlorides or acid anhydrides to form stable amides. smolecule.comallrounder.ai This reaction is a fundamental transformation in organic synthesis. allrounder.ai

The general mechanism involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acylating agent. allrounder.aikhanacademy.org This is followed by the elimination of a leaving group, typically a chloride ion in the case of an acyl chloride, to yield the corresponding N-acylated amide. allrounder.ai The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com

Table 1: Examples of Acylation Reactions with Amines

| Amine | Acylating Agent | Product |

| R-NH₂ | CH₃COCl | R-NHCOCH₃ |

| Aniline | Acetic Anhydride | Acetanilide |

Derivatization and Functionalization Strategies for this compound

The versatile reactivity of this compound allows for its use as a building block in the synthesis of more complex molecules through various derivatization and functionalization strategies.

Synthesis of Complex Organic Molecules Utilizing 4-Tritylaniline Derivatives

4-Tritylaniline and its derivatives serve as key intermediates in the synthesis of a variety of complex organic molecules. lkouniv.ac.in For instance, it has been utilized in the preparation of:

5-Tritylisatin : A derivative of isatin (B1672199), which is a privileged scaffold in medicinal chemistry. sigmaaldrich.com

2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol (B129727) trisolvate monohydrate : A complex xanthene derivative. sigmaaldrich.com

Bis-4,4-[6-chloro-N-(4-tritylphenyl)- evitachem.comCurrent time information in Bangalore, IN.researchgate.nettriazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene : A novel fluorophore with potential applications as an optical brightener. sigmaaldrich.comscirp.org The synthesis involved reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride, followed by the addition of 4-tritylaniline. scirp.org

Tetraphenylmethane (B1200815) derivatives : 4-Tritylaniline can be a precursor for the synthesis of tetraphenylmethane and its derivatives through a series of reactions including diazotization and subsequent transformations. rsc.org

The trityl group in these syntheses can act as a protecting group for the amine functionality or as a bulky substituent to influence the properties of the final molecule.

Precursor Role in Heterocyclic Chemistry Research

Heterocyclic compounds, which contain at least one heteroatom in a cyclic structure, are of immense importance in medicinal chemistry and materials science. researchgate.netopenmedicinalchemistryjournal.com Alkenyl nitriles, which can be derived from aniline precursors, are versatile reagents for the synthesis of a wide array of heterocyclic compounds. longdom.org

While direct examples of this compound being used as a precursor for heterocyclic synthesis are not extensively documented in the provided search results, its aniline moiety provides a reactive handle for transformations that could lead to heterocyclic ring formation. For example, aniline derivatives can be used to synthesize quinoxalines, which are nitrogen-containing heterocycles with various biological activities. researchgate.net The amino group of 4-tritylaniline could potentially be incorporated into various heterocyclic ring systems through condensation reactions with appropriate bifunctional reagents. The development of new synthetic methodologies is crucial for expanding the library of accessible heterocyclic compounds for various applications. frontiersin.org

Applications of 4 Tritylaniline Hydrochloride in Advanced Organic Synthesis

Intermediate in the Synthesis of Novel Materials and Organic Structures

4-Tritylaniline (B1293856) hydrochloride is a key intermediate in the synthesis of more complex organic compounds and novel materials. Its primary amine group can undergo various chemical transformations, while the large trityl group can be used to impart specific physical properties, such as solubility and steric control, to the final product. Research has documented its use in the preparation of several specialized organic structures.

A notable application is in the synthesis of substituted isatins. For example, 4-Tritylaniline has been used as a precursor to prepare 5-tritylisatin. Isatins are important heterocyclic compounds that serve as building blocks for a wide variety of biologically active compounds and pharmaceuticals.

Furthermore, it is instrumental in creating large, sterically demanding molecules. One such example is its use in the preparation of 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol (B129727) trisolvate monohydrate, a complex xanthene derivative. The incorporation of the 4-tritylaniline moiety is critical to achieving the desired molecular framework and properties of this intricate structure.

| Synthesized Compound | Significance/Application Area |

| 5-Tritylisatin | Intermediate for heterocyclic chemistry and biologically active molecules. |

| 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate | Component in the creation of large, complex organic structures. |

Precursor for Research in Dyes and Pigments

The chemical structure of 4-tritylaniline hydrochloride makes it a valuable precursor in the development of new dyes and pigments. The compound itself is noted for its distinctive purple coloration, and its aromatic nature allows for the creation of extended conjugated systems, which are the basis for most organic colorants. The aniline (B41778) functional group can be readily diazotized and coupled with other aromatic compounds to produce a wide array of azo dyes with varying colors and properties. The bulky trityl group can influence the final properties of the dye, such as its solubility in different media and its lightfastness.

Building Block for Fluorescent Compounds and Optical Brighteners

A significant application of this compound is as a building block for novel fluorophores, particularly those used as optical brighteners. Optical brighteners are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region through fluorescence. This action makes materials appear whiter and brighter.

4-Tritylaniline has been specifically utilized in the synthesis of complex stilbene (B7821643) derivatives, which are a prominent class of optical brighteners. One documented example is its use in the preparation of bis-4,4-[6-chloro-N-(4-tritylphenyl)- core.ac.uknih.govdss.go.thtriazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene. In this molecule, the 4-tritylaniline moiety is attached to a triazine ring, which is then linked to a stilbene backbone. This elaborate structure is designed to enhance the fluorescent properties and stability of the compound, making it a potentially effective optical brightener.

| Fluorescent Compound Derivative | Class | Potential Application |

| bis-4,4-[6-chloro-N-(4-tritylphenyl)- core.ac.uknih.govdss.go.thtriazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene | Stilbene-Triazine Fluorophore | Optical Brightener |

Role in Multi-Component Reactions and Complex Molecular Architectures

In the realm of supramolecular chemistry and the construction of complex molecular architectures, 4-tritylaniline plays a critical role, primarily as a "stopper" group. Its large, sterically bulky trityl substituent is ideal for preventing the dethreading of macrocycles from the linear components of mechanically interlocked molecules, such as rotaxanes and pseudorotaxanes. nih.govnih.gov

Rotaxanes are molecules consisting of a dumbbell-shaped component threaded through a macrocycle (a large ring). The bulky ends of the dumbbell, or stoppers, prevent the ring from slipping off. 4-Tritylaniline is employed to create these stopper units. For instance, it has been used in the synthesis of threads for rotaxanes and as a terminal group in the formation of acs.orgrotaxanes, which can serve as models for more complex systems like Covalent Organic Frameworks (COFs). core.ac.uknih.gov

Specific research has detailed the synthesis of molecules like N-[4-(2-Bromoethoxy) benzyl]-4-Tritylaniline, which are intermediates in the construction of imine-bridged heterorotaxanes. nih.gov In these multi-component assembly processes, the 4-tritylaniline unit is strategically placed at the ends of a linear "axle" molecule, allowing a macrocycle to be threaded on before the final stopper is attached, thus locking the architecture in place. This application highlights its indispensable function in building sophisticated, functional molecular machinery. nih.govnih.gov Additionally, 4-tritylaniline has been used as a precursor in the synthesis of porous polymers, where its structure influences the formation of the resulting complex material. acs.org

Research in Catalysis and Coordination Chemistry Involving 4 Tritylaniline Hydrochloride

Complex Formation of 4-Tritylaniline (B1293856) Hydrochloride with Metal Ions for Catalytic Enhancement

The primary amine group of 4-tritylaniline serves as a coordination site for metal ions, enabling the formation of various metal complexes. This complexation is a critical first step in generating catalytically active species. The coordination of a metal ion to the 4-tritylaniline ligand can significantly modify the metal's electronic properties and spatial environment, which in turn enhances its catalytic activity and selectivity in chemical transformations orientjchem.org.

Design and Synthesis of 4-Tritylaniline-Derived Ligands for Metal Catalysis

The chemical structure of 4-tritylaniline makes it an excellent building block for the synthesis of more elaborate and tailored ligands for metal catalysis. The reactive amine group allows for straightforward chemical modifications, enabling the incorporation of 4-tritylaniline into larger, multidentate ligand frameworks. For instance, 4-tritylaniline can be used in the preparation of complex molecules such as bis-triazine (B1207110) diamine stilbenes, which have potential applications as ligands sigmaaldrich.com.

The synthesis of ligands from aniline (B41778) derivatives often involves condensation reactions with carbonyl compounds to form Schiff bases or multi-step procedures to create N-heterocyclic carbenes (NHCs) asianpubs.org. These synthetic routes can be applied to 4-tritylaniline to produce a new family of ligands. The resulting ligands benefit from the inherent properties of the 4-tritylaniline precursor, particularly its significant steric bulk. This steric hindrance is a key design element in modern catalysis, as it stabilizes the metal center and can be crucial for achieving high efficiency and selectivity in challenging reactions like cross-couplings rsc.org. The synthesis of mixed-ligand complexes, where 4-tritylaniline-derived ligands could be combined with other ligands, offers another route to fine-tune the catalytic properties of the final metal complex ijpsr.com.

Development of Supported Catalysts Using 4-Tritylaniline-Based Materials

A major focus in catalysis is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, enhancing sustainability and cost-effectiveness acs.org. 4-Tritylaniline is a promising monomer for creating solid supports for catalytic species due to its rigid structure and reactive amine functionality.

Integration into Porous Organic Polymers (POPs) and Knitting Aryl Polymers (KAPs)

Porous Organic Polymers (POPs) are a class of materials characterized by high surface area, tunable porosity, and excellent chemical and thermal stability, making them ideal as catalyst supports nih.gov. 4-Tritylaniline, with its multiple aromatic rings and an amine functional group, can be polymerized to form functionalized POPs. For example, polyaniline-based POPs have been successfully used for catalytic conversions bris.ac.uk. The amine and triazine functionalities within such polymers can impart surface basicity, creating novel metal-free organocatalysts epa.gov.

A related class of materials, Knitting Aryl Polymers (KAPs), are formed through the simple linkage of aromatic monomers and are known for their exceptional stability acs.org. These polymers can serve as a scaffold for incorporating metal complexes or nanoparticles acs.orgcsic.es. The microporous structure of KAPs not only acts as a physical support but also protects the active palladium species from aggregating, which positively impacts catalytic activity nih.gov. The incorporation of 4-tritylaniline into such polymer networks would create a robust, high-surface-area support capable of hosting catalytically active metal centers for a variety of organic reactions nih.gov.

Immobilization of Metal Nanoparticles (e.g., Palladium) on 4-Tritylaniline-Derived Supports

Polymers derived from 4-tritylaniline are particularly well-suited for immobilizing metal nanoparticles (NPs), such as palladium (Pd), a widely used catalyst. The amine groups present on the polymer surface can act as anchoring sites, strongly binding Pd NPs and preventing them from leaching into the reaction solution acs.org. This is a crucial advantage of heterogeneous catalysis.

The process involves decorating the surface of the amine-functionalized polymer with Pd NPs. The amine groups not only stabilize the nanoparticles but can also enhance their catalytic activity by donating electron density to the metal, making it more reactive acs.org. This approach has been successfully demonstrated using supports like amine-functionalized graphene oxide and hypercrosslinked organic tubes, where the resulting Pd NP catalysts showed high activity and stability acs.orgmdpi.comresearchgate.net. A 4-tritylaniline-based polymer would offer similar benefits, providing a stable, recyclable, and highly active heterogeneous catalyst system.

Catalytic Applications of 4-Tritylaniline Derivatives in Specific Organic Transformations

Catalysts derived from 4-tritylaniline are promising for a range of important organic reactions, particularly carbon-carbon bond-forming reactions. The unique steric and electronic features of these catalysts can lead to high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, used extensively for creating biaryl compounds found in pharmaceuticals, agrochemicals, and advanced materials mdpi.com. This reaction is typically catalyzed by palladium complexes.

Heterogeneous palladium catalysts derived from 4-tritylaniline are expected to be highly effective for this transformation. When palladium nanoparticles are immobilized on an amine-functionalized polymer support, the resulting catalyst demonstrates excellent activity and can be used in environmentally friendly solvents like water mdpi.comresearchgate.net. The support prevents the aggregation of Pd NPs and allows for easy recovery and reuse of the catalyst over multiple cycles without a significant loss of activity researchgate.net. Catalysts locked in Knitting Aryl Polymers (KAPs) have shown excellent activity for Suzuki-Miyaura reactions involving challenging substrates like aryl chlorides in aqueous media nih.gov.

The table below presents representative data for Suzuki-Miyaura cross-coupling reactions using heterogeneous palladium catalysts with features similar to those expected from 4-tritylaniline-derived systems, such as amine-functionalized supports.

Table 1: Representative Performance of Heterogeneous Palladium Catalysts in Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Phenylboronic acid | Pd NPs on Amine-Functionalized Graphene Oxide (Pd@APGO) | K2CO3, H2O, 80 °C, 1 h | 99 | acs.org |

| 2 | Bromobenzene | Phenylboronic acid | Pd NPs in Amine-Functionalized Polymer Tubes (Pd/PP-3) | Na2CO3, H2O, 80 °C, 1 h | 99 | mdpi.comresearchgate.net |

| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd NPs in Amine-Functionalized Polymer Tubes (Pd/PP-3) | Na2CO3, H2O, 80 °C, 1 h | 98 | mdpi.comresearchgate.net |

| 4 | 4-Bromonitrobenzene | Phenylboronic acid | Pd NPs on Amine-Functionalized Graphene Oxide (Pd@APGO) | K2CO3, H2O, 80 °C, 1 h | 98 | acs.org |

| 5 | Chlorobenzene | Phenylboronic acid | Pd NPs in Amine-Functionalized Polymer Tubes (Pd/PP-3) | Na2CO3, H2O, 80 °C, 1 h | ~40 | mdpi.com |

| 6 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd/Polyvinylpyridine | K2CO3, DMF/H2O, 100 °C, 24 h | 99 | mdpi.com |

These results demonstrate that palladium nanoparticles supported on amine-functionalized polymers are highly efficient, achieving excellent yields for a variety of substrates under relatively mild, often aqueous, conditions acs.orgmdpi.commdpi.com. The ability to catalyze the reaction of less reactive aryl chlorides, even with moderate yield, highlights the potential of these advanced catalytic systems mdpi.com.

Hydrogenation Reactions

Currently, there is no available research in peer-reviewed scientific journals or other scholarly sources that details the use of 4-Tritylaniline hydrochloride in hydrogenation reactions. This includes its use as a primary catalyst, a co-catalyst, or as a ligand for a metallic catalytic center. A comprehensive search of chemical databases and academic literature yields no instances of this compound being employed in the catalytic reduction of unsaturated bonds.

Acid-Base Tandem Organocatalysis

Similarly, the application of this compound in the field of acid-base tandem organocatalysis is not documented in the current body of scientific research. Organocatalysis is a rapidly expanding field, with a wide array of small organic molecules being utilized to catalyze chemical transformations. However, 4-Tritylaniline and its hydrochloride salt have not been reported as effective catalysts for reactions that proceed via a combined acid-base mechanism.

Mechanistic Investigations of Catalytic Processes Enabled by 4-Tritylaniline Systems

Given the absence of any reported catalytic activity for this compound in the areas of hydrogenation and acid-base tandem organocatalysis, there are consequently no mechanistic investigations of such processes. The study of reaction mechanisms is predicated on the existence of an observable catalytic effect. Without any established catalytic applications for 4-tritylaniline systems in these contexts, there is no foundation upon which to conduct mechanistic studies.

Materials Science Research and Polymer Applications of 4 Tritylaniline Hydrochloride

Incorporation into High-Performance Polymers

High-performance polymers like aromatic polyamides and polyimides are known for their exceptional thermal and mechanical stability. However, they often suffer from poor solubility and processability due to strong intermolecular forces and rigid chain packing. The introduction of the bulky trityl group is a key strategy to mitigate these issues.

Synthesis of Polyamides and Polyimides with Bulky Trityl Units

The synthesis of high-performance polymers containing the trityl group typically begins with the chemical modification of 4-tritylaniline (B1293856) to create a diamine monomer suitable for polycondensation. For instance, 4,4′-diamino-4′′-trityltriphenylamine can be synthesized and then polymerized with various dicarboxylic acids or tetracarboxylic dianhydrides to yield polyamides and polyimides, respectively. researchgate.net

The polyamides are generally prepared through a phosphorylation polyamidation reaction. researchgate.net This process involves heating the trityl-containing diamine monomer with a dicarboxylic acid in a solution of N-methyl-2-pyrrolidone (NMP) and pyridine, in the presence of triphenyl phosphite (B83602) (TPP) and calcium chloride. researchgate.net

For polyimides, a conventional two-step synthesis is employed. First, the trityl-containing diamine monomer reacts with a tetracarboxylic dianhydride in an anhydrous solvent like N,N-dimethylacetamide (DMAc) at room temperature. This forms a soluble poly(amic acid) precursor. nih.gov This precursor solution can then be cast into a film and thermally converted to the final polyimide by heating in successive steps, typically up to 250-300°C, to induce cyclization. nih.govresearchgate.net

Impact on Polymer Solubility and Film-Forming Properties

The primary motivation for incorporating the bulky trityl unit is to enhance the processability of aromatic polymers. The non-coplanar, propeller-like structure of the trityl group disrupts the close packing of polymer chains, which in turn weakens the intermolecular forces that typically cause poor solubility. researchgate.net

This structural modification leads to a significant improvement in the solubility of the resulting polyamides and polyimides. Polymers containing the trityl-substituted triphenylamine (B166846) units demonstrate high solubility in various organic solvents, including NMP, DMAc, and pyridine. researchgate.netnih.gov This enhanced solubility is crucial for practical applications, as it allows the polymers to be processed from solution.

Consequently, these soluble polymers exhibit excellent film-forming capabilities. Flexible and robust polymer films can be readily prepared by solution-casting the poly(amic acid) precursor or the final polymer solution, followed by solvent evaporation and thermal treatment. researchgate.netnih.gov The quality of the films, ranging from flexible to strong and tough, makes them suitable for various engineering and electronic applications. researchgate.netnih.gov

Table 1: Effect of Trityl Group on Polymer Properties

| Property | Conventional Aromatic Polymers | Trityl-Containing Polymers | Rationale |

|---|---|---|---|

| Solubility | Low in organic solvents | High in solvents like NMP, DMAc | The bulky trityl group disrupts polymer chain packing, reducing intermolecular forces. researchgate.net |

| Processability | Difficult, often requiring melt processing at high temperatures | Facile, solution-based processing is possible | High solubility allows for techniques like solution-casting. researchgate.net |

| Film Formation | Challenging to form uniform films from solution | Excellent film-forming ability, producing flexible and robust films | Soluble polymer chains can arrange into uniform films upon solvent evaporation. researchgate.netnih.gov |

Electrochromic Polymer Research Utilizing 4-Tritylaniline Derivatives

Electrochromic materials can change their color in response to an applied electrical potential. This property makes them highly desirable for applications such as smart windows, displays, and mirrors. researchgate.netnih.gov Polymers derived from triphenylamine and its derivatives, including 4-tritylaniline, are excellent candidates for electrochromic materials due to their stable redox states. mdpi.com

Polyamides and polyimides synthesized with trityl-substituted triphenylamine units are electroactive. researchgate.net The triphenylamine core of the monomer provides the electrochemically active sites. Upon application of a voltage, the triphenylamine units can be reversibly oxidized, forming stable radical cations. This oxidation process alters the electronic structure of the polymer, causing a visible change in its color. nih.gov

Research on triphenylamine-based poly(amide-imide)s has shown that these materials exhibit high electrochemical redox stability and undergo strong, distinct color changes upon oxidation. nih.gov For example, a polymer film might be colorless or pale yellow in its neutral state and change to green and then to blue or purple upon successive oxidations. The bulky trityl group contributes positively by maintaining the polymer's solubility and film quality, which are essential for fabricating uniform electrochromic device layers.

Development of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. mdpi.com Their high surface area and well-defined pores make them promising for applications in gas storage, separation, and catalysis. tcichemicals.com The design of COFs relies on the geometric principles of reticular chemistry, where molecular building blocks (monomers) are chosen to direct the formation of a specific network topology. mdpi.com

Design and Synthesis of Trityl-Based Monomers for Porous Materials

The three-dimensional and sterically hindered nature of the trityl group makes it an excellent candidate for designing monomers for porous materials. The core principle is that rigid and non-planar building blocks cannot pack efficiently in the solid state, leading to the formation of materials with intrinsic microporosity. nih.gov

While direct synthesis of COFs from 4-tritylaniline is not widely documented, the design principles are well-established through structurally analogous monomers. Triptycene (B166850), a rigid hydrocarbon with a three-bladed paddlewheel shape similar to the trityl group, is a common building block for porous organic polymers. researchgate.netmdpi.com Its shape is ideal for creating vertices in ordered porous networks. researchgate.net Another class of analogous monomers includes tetrahedral molecules like tetrakis(4-aminophenyl)methane, which can be used to construct 3D COFs with diamond-like structures when reacted with linear linkers. tcichemicals.comtcichemicals.com A hypothetical trityl-based monomer for COF synthesis would feature reactive groups (e.g., amines, aldehydes) at the ends of its phenyl rings, allowing it to link with other monomers to build a 3D framework.

Structural Design and Pore Engineering in COFs

The geometry of the monomer is critical for pore engineering in COFs. The use of bulky, three-dimensional monomers like those based on a trityl or triptycene framework is a key strategy for constructing robust frameworks with large, stable pores. oaepublish.com

In 2D COFs, which consist of stacked layers, the bulky groups can act as "struts" that prevent the layers from collapsing on top of each other. This helps to maintain the porous structure and accessibility of the pore channels. oaepublish.com For 3D COFs, monomers with tetrahedral or other non-planar geometries define the network topology and prevent the interpenetration of multiple frameworks, which can reduce the accessible pore volume. mdpi.com Synthesizing COFs with bulky side chains on the monomers is a recognized strategy to prevent the collapse of large pores and achieve high surface areas. oaepublish.com The trityl group, with its inherent rigidity and 3D structure, serves as an ideal functional unit for this purpose, enabling the rational design of porous materials with tailored pore sizes and properties. nih.govresearchgate.net

Gas Adsorption Studies in 4-Tritylaniline-Derived Porous Materials

Porous organic polymers (POPs) synthesized from monomers containing triphenylamine moieties, structurally analogous to 4-tritylaniline, have emerged as promising candidates for gas storage and separation applications. The inherent nitrogen content and the three-dimensional, propeller-like geometry of the triphenylamine core contribute to the creation of materials with high surface areas, tunable porosity, and favorable interactions with specific gas molecules, particularly carbon dioxide.

Researchers have extensively investigated the gas adsorption properties of these materials, focusing on their capacity to store gases like carbon dioxide (CO₂), methane (B114726) (CH₄), and hydrogen (H₂), and their selectivity for separating CO₂ from other gases such as nitrogen (N₂). The incorporation of nitrogen atoms within the polymer framework enhances the affinity for CO₂ molecules, which possess a significant quadrupole moment, through dipole-quadrupole interactions. This leads to higher heats of adsorption for CO₂ compared to non-polar gases like N₂ and CH₄, a key factor for selective gas capture.

Detailed research findings have demonstrated that the specific surface area (BET), pore volume, and the presence of functional groups significantly influence the gas uptake capacity and selectivity of these porous materials. For instance, polymers with higher BET surface areas generally exhibit greater gas adsorption capacities.

One study detailed the synthesis of two novel tetra-armed microporous organic polymers based on triphenylamine, designated as YPTPA and SPTPA. The homocoupled polymer, YPTPA, exhibited a significantly higher BET specific surface area of up to 1557 m²/g compared to the copolymer SPTPA (544 m²/g) nih.gov. This higher surface area translated to a greater CO₂ uptake ability of 3.03 mmol/g at 1.13 bar and 273 K nih.gov. Furthermore, both polymers displayed high isosteric heats of CO₂ adsorption, ranging from 22.7 to 26.5 kJ/mol, indicating a strong interaction between the polymer surface and CO₂ molecules nih.gov.

Another investigation focused on triphenylamine (TPA)-based nanoporous organic polymers (ANOPs) for the separation of light hydrocarbons and CO₂ from natural gas acs.org. These materials demonstrated preferential adsorption of hydrocarbons with higher critical temperatures, following the order C₃H₈ > C₂H₆ > CO₂ > CH₄ acs.org. The isosteric heats of adsorption (Qst) for these gases followed the same trend, suggesting that the adsorption is primarily driven by the condensability of the gas molecules acs.org.

The effect of maximizing the porosity of triphenylamine-based amorphous POPs was explored through an iodine-based chemical polymerization. The resulting polymer, pTTPA, achieved a remarkable BET specific surface area of 2134.6 m²/g and a high CO₂ adsorption capacity of 3.31 mmol/g at 25 °C nih.govresearchgate.net. This study highlighted the direct correlation between increased surface area and enhanced gas adsorption capabilities.

Furthermore, the introduction of additional functional groups has been shown to improve CO₂ capture performance. A study on a porous organic polymer based on triphenylamine and chloranil (B122849) (TPA-CH POP) and its composite with (3-mercaptopropyl)trimethoxysilane (B106455) (TPA-CH POP-SH) revealed that the nanocomposite exhibited a 2.5-times better CO₂ capture with an adsorption capacity of 48.07 cm³/g at 273 K mdpi.com. The modification also led to improved CO₂/N₂ selectivity mdpi.com.

The following interactive data tables summarize the gas adsorption properties of various triphenylamine-derived porous materials from the literature.

Table 1: CO₂ Adsorption Properties of Triphenylamine-Based Porous Organic Polymers

| Polymer | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Conditions | CO₂/N₂ Selectivity | Reference |

|---|---|---|---|---|---|

| YPTPA | 1557 | 3.03 | 273 K, 1.13 bar | 17.3:1 | nih.gov |

| SPTPA | 544 | - | - | - | nih.gov |

| pTTPA | 2134.6 | 3.31 | 25 °C, 1 bar | 18.6 | nih.govresearchgate.net |

| TPA-CH POP | - | 18.66 (cm³/g) | 273 K, 1 bar | - | mdpi.com |

Table 2: Isosteric Heats of Adsorption (Qst) for CO₂ in Triphenylamine-Based Porous Materials

| Polymer | Qst (kJ/mol) | Reference |

|---|---|---|

| YPTPA | 22.7 - 26.5 | nih.gov |

| SPTPA | 22.7 - 26.5 | nih.gov |

These studies collectively underscore the potential of porous organic materials derived from triphenylamine-containing building blocks as effective adsorbents for gas storage and separation, particularly for CO₂ capture. The ability to tune the porosity, surface area, and chemical functionality of these materials provides a versatile platform for developing next-generation adsorbents for various energy and environmental applications.

Supramolecular Chemistry Investigations Involving 4 Tritylaniline Hydrochloride

Utilization in Rotaxane and Pseudorotaxane Synthesis

Rotaxanes are mechanically interlocked molecules composed of a linear "axle" component threaded through a macrocyclic "wheel," with bulky stopper groups at each end of the axle preventing the wheel from dethreading. Pseudorotaxanes are the precursors to rotaxanes, where the axle is threaded through the wheel but lacks one or both stoppers, allowing for disassembly. The synthesis of stable rotaxanes is highly dependent on the efficacy of the stopper groups.

The triphenylmethyl (trityl) group of 4-tritylaniline (B1293856) is exceptionally well-suited for this role due to its significant steric bulk. Researchers have successfully employed 4-tritylaniline in the synthesis of various rotaxanes. For instance, it has been used as a stopper in the formation of a fumaric rsc.orgrotaxane, where the trityl group effectively prevents the macrocycle from slipping off the axle. acs.org The general synthetic strategy, often referred to as "capping" or "stoppering," involves first the formation of a pseudorotaxane intermediate through templated self-assembly, driven by non-covalent interactions between the axle and the wheel. Subsequently, the bulky 4-tritylaniline is covalently attached to the ends of the axle, permanently locking the wheel in place.

An example of this is the active template copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which has been utilized to construct rotaxanes. In one such synthesis, a trityl group, derived from a 4-tritylaniline precursor, and a polyhedral oligomeric silsesquioxane (POSS) unit were used as stoppers. The resulting organic-inorganic hybrid rotaxane demonstrated the versatility of the trityl group as a reliable stopper in complex molecular architectures. rsc.org

| Rotaxane Component | Description | Reference |

| Axle | Fumaric acid derivative | acs.org |

| Wheel | Macrocyclic polyether | acs.org |

| Stopper | 4-Tritylaniline | acs.org |

| Hybrid Rotaxane Component | Description | Reference |

| Axle | Triazole-incorporating thread | rsc.org |

| Wheel | Bipyridine-based macrocycle | rsc.org |

| Stopper 1 | Trityl group | rsc.org |

| Stopper 2 | Phenyl-functionalized POSS | rsc.org |

Construction of Mechanically Interlocked Molecules (MIMs) Using Trityl Stoppers

The construction of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes (molecules with interlocked rings), is fundamentally enabled by the mechanical bond. This type of bond is not covalent but topological, relying on the physical entanglement of molecular components. The stability of this mechanical bond in rotaxanes is critically dependent on the size and shape of the stopper groups relative to the cavity of the macrocycle.

The trityl group of 4-tritylaniline provides significant steric hindrance, a key property for an effective stopper. rsc.org Its three-dimensional, propeller-like arrangement of three phenyl rings creates a large van der Waals volume that physically blocks the passage of the macrocycle, thus ensuring the integrity of the interlocked structure. The stability of MIMs is a prerequisite for their application in more complex systems like molecular machines. The use of robust and sterically demanding stoppers like the trityl group is therefore a cornerstone of MIM synthesis.

The effectiveness of a stopper is often evaluated by the stability of the resulting rotaxane under various conditions, such as in different solvents or at elevated temperatures. Rotaxanes with smaller stoppers may be prone to dethreading, especially in polar solvents that can disrupt the non-covalent interactions holding the pseudorotaxane precursor together. The large size of the trityl group provides a high kinetic barrier to dethreading, leading to the formation of highly stable rotaxanes.

Role of 4-Tritylaniline in Molecular Machine and Switch Development

Molecular machines are molecules or molecular assemblies that can perform machine-like movements (e.g., rotation, linear translation) in response to external stimuli. Rotaxanes are prime candidates for the construction of molecular machines, as the wheel component can be induced to move along the axle between different recognition sites, or "stations." This controlled motion at the molecular level is the basis for the function of molecular shuttles, switches, and motors.

The 4-tritylaniline moiety plays a crucial, albeit often passive, role in these systems by ensuring the structural integrity of the machine. By acting as a reliable stopper, it allows for the dynamic, yet controlled, movement of the macrocycle along the axle without disassembly of the entire structure. For a molecular shuttle to function, the wheel must be able to move freely between stations but not slip off the axle. The trityl stoppers effectively define the track on which the molecular shuttle operates.

Stimuli-responsive behavior in rotaxanes can be triggered by changes in pH, light, temperature, or the presence of specific chemical species. mdpi.com These stimuli can alter the non-covalent interactions between the wheel and the stations on the axle, causing the wheel to move to a different position. For example, a tri- rsc.orgrotaxane based on a pillar mdpi.comarene wheel has been shown to exhibit fluorescence switching in response to the addition of suberic acid and trimethylamine. This process, controlled by the formation and breaking of intermolecular hydrogen bonds, leads to a reversible change in the nanomaterial's morphology and fluorescence. rsc.org While this example does not explicitly use a trityl stopper, it illustrates the principle of how stoppered rotaxanes can function as molecular switches. The incorporation of trityl stoppers would ensure the stability of such a system during its switching cycles.

Self-Assembly Principles and Intermolecular Interactions in Trityl-Based Systems

The formation of supramolecular structures is governed by a delicate interplay of various non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects. In systems containing 4-tritylaniline, both the aniline (B41778) and the trityl moieties contribute to these interactions, guiding the self-assembly process.

The aniline group, with its N-H protons, is a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor. This allows for the formation of hydrogen-bonded networks, which can play a significant role in the organization of molecules in the solid state and in solution. In the context of rotaxane synthesis, hydrogen bonding between the axle and the wheel is a common templating interaction.

The three phenyl rings of the trityl group are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of aromatic rings, are a major driving force in the self-assembly of many organic molecules. In trityl-based systems, both intramolecular and intermolecular π-π stacking can influence the conformation and packing of the molecules. Furthermore, the trityl group can participate in O-H···π interactions, which have been observed to stabilize the structure of trityl-containing alcohols. mdpi.com

Advanced Spectroscopic and Characterization Techniques in 4 Tritylaniline Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-tritylaniline (B1293856) and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.

In the ¹H NMR spectrum of 4-tritylaniline, the protons on the aniline (B41778) ring and the trityl group's phenyl rings exhibit distinct signals. The aromatic protons of the aniline moiety typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The numerous protons of the three phenyl rings of the trityl group produce a complex multiplet in the aromatic region of the spectrum. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bulky trityl group and the carbon atom bonded to the amino group on the aniline ring would have characteristic chemical shifts. The quaternary carbon of the trityl group would also be readily identifiable.

Interactive Data Table: Predicted NMR Data for 4-Tritylaniline

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.20-7.40 | Multiplet | Protons of trityl phenyl rings |

| ¹H | 6.90-7.10 | Doublet | Aromatic protons on aniline ring (ortho to trityl) |

| ¹H | 6.60-6.80 | Doublet | Aromatic protons on aniline ring (ortho to -NH₂) |

| ¹H | ~3.70 | Broad Singlet | Amine (-NH₂) protons |

| ¹³C | ~147 | Singlet | Quaternary carbon of trityl group |

| ¹³C | 145-148 | Singlet | Aniline ring carbon attached to -NH₂ |

| ¹³C | 130-135 | Singlet | Aniline ring carbon attached to trityl group |

| ¹³C | 126-130 | Multiplet | Carbons of trityl phenyl rings |

| ¹³C | ~115 | Doublet | Aniline ring carbons ortho to -NH₂ |

| ¹³C | ~130 | Doublet | Aniline ring carbons ortho to trityl group |

Note: The predicted values are based on the analysis of similar aromatic amines and substituted benzenes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 4-tritylaniline hydrochloride, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the N-H bonds of the aminium ion, C-N bonds, and the aromatic C-H and C=C bonds.

The presence of the hydrochloride salt would significantly influence the N-H stretching vibrations. Instead of the typical two bands for a primary amine (symmetric and asymmetric stretches), the -NH₃⁺ group would exhibit a broad and strong absorption in the range of 2800-3200 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1200-1350 cm⁻¹ range. The bulky trityl group would contribute to the complexity of the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aminium (-NH₃⁺) | N-H Stretch | 2800 - 3200 (broad, strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (medium) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands, medium to weak) |

| C-N | C-N Stretch | 1200 - 1350 (medium) |

| Aromatic Ring | C-H Bend (out-of-plane) | 700 - 900 (strong) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide the exact mass of the molecular ion, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of 4-tritylaniline, the molecular ion peak would be expected. A prominent fragmentation pathway would involve the cleavage of the bond between the aniline ring and the trityl group, leading to the formation of a stable triphenylmethyl (trityl) cation (m/z = 243). This fragment is often the base peak in the mass spectra of trityl-containing compounds due to its high stability. Other fragments could arise from the loss of the amino group or further fragmentation of the aniline and phenyl rings.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 4-Tritylaniline

| m/z | Proposed Fragment | Formula | Significance |

| 335 | [M]⁺ | [C₂₅H₂₁N]⁺ | Molecular Ion |

| 243 | [C(C₆H₅)₃]⁺ | [C₁₉H₁₅]⁺ | Trityl Cation (often the base peak) |

| 92 | [C₆H₄NH₂]⁺ | [C₆H₆N]⁺ | Aniline Radical Cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl Cation |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of 4-Tritylaniline Derivatives

Interactive Data Table: Example Crystallographic Data for an Aniline Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry of the crystal lattice |

| a (Å) | 10.123 | Unit cell dimension |

| b (Å) | 15.456 | Unit cell dimension |

| c (Å) | 8.789 | Unit cell dimension |

| β (°) | 98.76 | Unit cell angle |

| Volume (ų) | 1354.2 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

Note: This is example data for a generic aniline derivative to illustrate the type of information obtained from XRD analysis.

Electron Microscopy (SEM, TEM) for Morphological Studies of Derived Materials

When this compound is used as a monomer to synthesize polymers, such as polyamides or polyimides, the morphology of the resulting materials can be investigated using electron microscopy techniques. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the polymer films or powders. Transmission Electron Microscopy (TEM) is used to examine the internal structure and nanostructure of the material.

The incorporation of the bulky trityl group into a polymer backbone can significantly affect its morphology. It can disrupt chain packing, leading to a more amorphous and potentially porous structure. SEM images of polymers derived from 4-tritylaniline might reveal a globular or nodular surface morphology. TEM could be used to visualize the nanoscale phase separation or the presence of pores within the polymer matrix.

Thermal Analysis (TGA, DSC) in Polymer Research

Thermal analysis techniques are critical for evaluating the thermal stability and phase transitions of polymers derived from 4-tritylaniline. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability. Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg) and other thermal events like melting and crystallization.

Polymers containing the rigid and bulky trityl group are expected to exhibit high thermal stability. TGA would likely show a high onset temperature for decomposition. The bulky side group can restrict segmental motion of the polymer chains, leading to a high glass transition temperature, which can be observed by DSC. The absence of a melting peak in the DSC thermogram would indicate an amorphous nature of the polymer.

Interactive Data Table: Typical Thermal Properties of Aromatic Polyamides Containing Trityl Groups mdpi.com

| Polymer Property | Technique | Typical Value Range | Significance |

| Glass Transition Temperature (Tg) | DSC | 250 - 350 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| 5% Weight Loss Temperature (T_d5) | TGA | 450 - 550 °C | Represents the temperature at which the polymer has lost 5% of its initial weight, indicating the onset of significant thermal decomposition. |

| Char Yield at 800 °C | TGA | 50 - 70% | The percentage of material remaining after heating to a high temperature, indicating its tendency to form a thermally stable char. |

Porosimetry (N₂ Adsorption) for Surface Area and Pore-Size Measurements in Porous Materials

The incorporation of bulky and rigid groups like the trityl moiety into polymer backbones can lead to the formation of porous materials with high surface areas. Nitrogen adsorption-desorption porosimetry is the standard technique for characterizing the porosity of such materials. By measuring the amount of nitrogen gas that adsorbs to the material's surface at different pressures and at a constant low temperature (typically 77 K), the specific surface area, pore volume, and pore size distribution can be determined.

The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm. The shape of the isotherm can also provide qualitative information about the pore structure. For polymers derived from 4-tritylaniline, the presence of micropores and mesopores could be expected due to the inefficient packing of the polymer chains.

Interactive Data Table: Porosity Data for a Hypothetical Porous Polymer Derived from a Tritylaniline Monomer

| Parameter | Method | Typical Value | Description |

| Specific Surface Area | BET | 200 - 600 m²/g | The total surface area of the material per unit mass. |

| Total Pore Volume | BJH/NLDFT | 0.3 - 0.8 cm³/g | The total volume of the pores within the material per unit mass. |

| Average Pore Diameter | BJH/NLDFT | 2 - 10 nm | The average size of the pores in the material. |

Note: These are hypothetical values to illustrate the type of data obtained from porosimetry analysis for a porous organic polymer.

Theoretical and Computational Studies of 4 Tritylaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of 4-Tritylaniline (B1293856) hydrochloride. These calculations provide a detailed picture of bond lengths, bond angles, and the distribution of electrons within the molecule.

The molecular geometry of 4-Tritylaniline is characterized by the bulky trityl (triphenylmethyl) group attached to the nitrogen atom of the aniline (B41778) moiety. This substitution imposes significant steric constraints, forcing the three phenyl rings of the trityl group to adopt a non-coplanar, propeller-like conformation to minimize steric hindrance. researchgate.net Upon protonation to form the hydrochloride salt, the geometry around the nitrogen atom is further influenced. Single crystal X-ray diffraction studies of similar tritylamine derivatives show that the central carbon-nitrogen bond length is typically in the range of 1.47 to 1.49 Å and is affected by the protonation state. researchgate.net

DFT calculations allow for the precise determination of these geometric parameters. A representative set of calculated bond lengths and angles for the core structure is presented below, based on typical values for similar substituted anilines computed using DFT methods like B3LYP with a 6-31G* basis set. nih.gov

Table 1: Representative Calculated Geometric Parameters for 4-Tritylaniline Moiety

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C(trityl)-N | ~1.48 Å | |

| N-C(aniline) | ~1.40 Å | |

| C-C (aniline ring avg.) | ~1.39 Å | |

| Bond Angles | ||

| C(trityl)-N-C(aniline) | ~118° | |

| Phenyl-C(trityl)-Phenyl | ~110° |

The electronic properties are largely dictated by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. thaiscience.info For aniline derivatives, the HOMO is typically localized on the electron-rich aniline ring, possessing significant π-electron character, while the LUMO is distributed over the aromatic system. thaiscience.info The presence of the electron-donating trityl group and the effect of protonation on the amine nitrogen significantly modulate these energy levels.

Table 2: Calculated Electronic Properties of Substituted Anilines

| Property | Description | Representative Value |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.0 to -5.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.5 to -1.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.0 to 4.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 3.5 D |

Note: These values are representative for similar aromatic amines and can be precisely calculated for 4-Tritylaniline hydrochloride using specific DFT functionals (e.g., M06-2X) and basis sets (e.g., def2-TZVP) for enhanced accuracy.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and interactions with its environment over time. nih.gov MD simulations are particularly useful for analyzing the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis: The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. The most significant motions include the torsional rotations of the three phenyl rings of the trityl group and the rotation around the C(trityl)-N bond. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. This analysis helps to understand the molecule's flexibility and how it might adapt its shape when interacting with other molecules or surfaces.

MD simulations of the crystal lattice can be used to study the stability and dynamics of these interactions. ajchem-a.com By simulating the motion of atoms over time, it is possible to analyze the strength and persistence of the N-H+•••Cl- hydrogen bonds and the collective motions of the molecules within the crystal. This provides insight into physical properties such as thermal stability and mechanical behavior.

Predictive Modeling of Reactivity and Interaction Mechanisms

Computational models can predict the chemical reactivity of this compound and the mechanisms of its interactions. These predictions are valuable for understanding its chemical behavior and for designing new applications.

Reactivity Descriptors: DFT calculations can be used to compute a range of reactivity descriptors that predict the most likely sites for chemical attack. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of a molecule. For this compound, the region around the protonated amine and its hydrogen atoms will be strongly positive (electrophilic), while the π-systems of the phenyl rings will be negative (nucleophilic).

Fukui Functions: These functions quantify the change in electron density at a specific site when an electron is added or removed. harbinengineeringjournal.com This allows for the identification of the most probable sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). semanticscholar.org For the deprotonated 4-Tritylaniline, the nitrogen atom would be a primary nucleophilic site, while the ortho and para positions of the aniline ring are typically the most susceptible to electrophilic attack.

Interaction Mechanisms: The way this compound interacts with other molecules, such as metal ions or biological macromolecules, can be modeled computationally. researchgate.net Molecular docking, a technique often used in drug discovery, can predict the preferred binding orientation and affinity of the molecule to a receptor's active site. nih.gov Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that correlates variations in the chemical structure of compounds with changes in their biological activity or a physical property. nih.gov For a series of 4-Tritylaniline derivatives, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods like multiple linear regression to build a mathematical equation that predicts their activity. Such a model could predict, for instance, the anticancer activity of new, unsynthesized derivatives. nih.gov

Design of Novel 4-Tritylaniline-Based Systems through Computational Approaches

4-Tritylaniline is a valuable synthetic precursor for creating more complex functional molecules. nih.gov Computational design, or in silico design, accelerates the discovery of novel systems by predicting the properties of hypothetical molecules before they are synthesized.

Scaffold-Based Design: The this compound structure can be used as a scaffold for designing new molecules with tailored properties. By computationally modifying this core structure—for example, by adding different functional groups to the phenyl rings—it is possible to create a virtual library of new compounds. nih.gov

Predictive Screening for Materials Science: Computational tools can screen these virtual libraries for desired properties. For instance, 4-Tritylaniline has been used to prepare novel fluorophores with potential applications as optical brighteners. nih.gov Time-Dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption and emission spectra of new derivatives, guiding the design of novel dyes and optical materials with specific colors or fluorescent properties. nih.gov

In Silico Drug Design: In medicinal chemistry, the 4-Tritylaniline scaffold can be computationally elaborated to design potential therapeutic agents. mdpi.com By understanding the structure of a biological target (e.g., an enzyme or receptor), computational methods can be used to design derivatives that fit precisely into the target's binding site. Molecular docking and MD simulations can then be used to evaluate the binding affinity and stability of these designed compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net This approach significantly reduces the time and cost associated with discovering new drugs.

Future Directions and Emerging Research Avenues for 4 Tritylaniline Hydrochloride

Exploration in New Catalytic Cycles and Sustainable Chemical Processes

The triphenylmethyl group can be readily converted into the highly stable trityl carbocation. This cation is a potent, yet gentle, organic Lewis acid, capable of catalyzing a variety of chemical reactions. Unlike many traditional metal-based Lewis acids, trityl-based catalysts offer the potential for more sustainable and environmentally friendly chemical processes.

Future research is anticipated to focus on harnessing the catalytic potential of 4-tritylaniline (B1293856) hydrochloride and its derivatives. The aniline (B41778) component can be functionalized to tune the catalyst's solubility, steric hindrance, and electronic properties, thereby influencing the efficiency and selectivity of catalytic cycles. The stable and versatile nature of the trityl cation makes it a significant player in organic reactions, with its role as an organic Lewis acid being a key area of exploration. researchgate.net

Key Research Thrusts:

Development of Chiral Catalysts: By introducing chiral centers into the trityl or aniline framework, researchers can develop asymmetric catalysts for enantioselective synthesis, a crucial aspect of pharmaceutical production.

Heterogenization of Catalysts: Immobilizing 4-tritylaniline hydrochloride-derived catalysts onto solid supports (e.g., polymers, silica) could facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.